molecular formula C10H16ClNO2 B018320 Etilefrine hydrochloride CAS No. 534-87-2

Etilefrine hydrochloride

Cat. No.: B018320
CAS No.: 534-87-2
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-UHFFFAOYSA-N
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Description

Etilefrine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent to treat orthostatic hypotension. It is an adrenergic agonist that interacts with both alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of etilefrine hydrochloride involves several steps:

    Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

    Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize byproducts, reduce production costs, and limit environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Etilefrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted aromatic compounds.

Mechanism of Action

Etilefrine hydrochloride exerts its effects by stimulating alpha-1 and beta-1 adrenergic receptors. This leads to vasoconstriction, increased vascular tone, and elevated blood pressure. The compound increases cardiac output, stroke volume, and venous return, thereby improving overall cardiovascular function .

Comparison with Similar Compounds

Etilefrine hydrochloride is similar to other sympathomimetic agents such as epinephrine, phenylephrine, and norfenefrine. it has a unique profile due to its specific affinity for beta-1 adrenergic receptors, which makes it particularly effective in treating hypotensive states .

    Epinephrine: A potent adrenergic agonist with broad activity on alpha and beta receptors.

    Phenylephrine: Primarily an alpha-1 adrenergic agonist used as a decongestant and vasopressor.

    Norfenefrine: Similar to etilefrine but with a different receptor affinity profile.

This compound’s unique receptor affinity and pharmacokinetic properties make it a valuable agent in managing hypotension and related conditions .

Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNROWWHOBZQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

709-55-7 (Parent)
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045322
Record name Etilefrine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-17-9, 534-87-2
Record name Etilefrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)-
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Record name ETILEFRINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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